molecular formula C11H12O3 B14420273 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid CAS No. 80220-33-3

2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid

Cat. No.: B14420273
CAS No.: 80220-33-3
M. Wt: 192.21 g/mol
InChI Key: YGRMFAVGMGZPOI-KWQFWETISA-N
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Description

2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid is a chemical compound known for its unique structure and properties It features an indane skeleton with a hydroxyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene with an oxidizing agent can yield the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted acetic acid derivatives .

Scientific Research Applications

2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyl group and acetic acid moiety play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]propanoic acid
  • 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoic acid
  • 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]pentanoic acid

Uniqueness

Compared to similar compounds, 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid is unique due to its specific structural features and reactivity.

Properties

CAS No.

80220-33-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid

InChI

InChI=1S/C11H12O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8,11,14H,5-6H2,(H,12,13)/t8-,11-/m0/s1

InChI Key

YGRMFAVGMGZPOI-KWQFWETISA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)O)CC(=O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)CC(=O)O

Origin of Product

United States

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